methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1190314-06-7
VCID: VC7833850
InChI: InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-11-9-8(7)6(5-13)4-12-9/h2-5H,1H3,(H,11,12)
SMILES: COC(=O)C1=C2C(=CNC2=NC=C1)C=O
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS No.: 1190314-06-7

Cat. No.: VC7833850

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18

* For research use only. Not for human or veterinary use.

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate - 1190314-06-7

Specification

CAS No. 1190314-06-7
Molecular Formula C10H8N2O3
Molecular Weight 204.18
IUPAC Name methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-11-9-8(7)6(5-13)4-12-9/h2-5H,1H3,(H,11,12)
Standard InChI Key YSNAXVDKFQCDET-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CNC2=NC=C1)C=O
Canonical SMILES COC(=O)C1=C2C(=CNC2=NC=C1)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate belongs to the pyrrolopyridine family, a class of bicyclic compounds merging pyrrole and pyridine rings. Its molecular formula is C10H8N2O3\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}, with a molecular weight of 204.18 g/mol . The compound’s IUPAC name, methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, reflects the positions of the formyl (-CHO) and ester (-COOCH3_3) groups on the pyrrolopyridine scaffold .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1190314-06-7
Molecular FormulaC10H8N2O3\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}
Molecular Weight204.18 g/mol
SMILESCOC(=O)C1=C2C(=CNC2=NC=C1)C=O
InChIKeyYSNAXVDKFQCDET-UHFFFAOYSA-N

The SMILES string confirms the ester group at position 4 and the formyl group at position 3 of the pyrrolopyridine system . The planar structure facilitates π-π stacking interactions, making it suitable for binding to aromatic residues in proteins.

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. For example, methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1) can undergo formylation at position 3 using Vilsmeier-Haack conditions (POCl3_3/DMF). Alternative routes may involve:

  • Knorr pyrrole synthesis: Cyclization of α-aminoketones to form the pyrrole ring.

  • Cross-coupling reactions: Suzuki-Miyaura couplings to introduce substituents.

Table 2: Related Pyrrolopyridine Derivatives

Compound NameCAS RNSubstituent PositionsMolecular Weight
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate1190309-80-83-formyl, 5-ester204.18 g/mol
Methyl 6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate952182-35-36-formyl, 2-ester218.21 g/mol

The positional isomerism between the 4- and 5-carboxylate derivatives ( vs. ) highlights the impact of substituent placement on physicochemical properties and reactivity.

Applications in Drug Discovery

Role as a Building Block

The compound’s formyl and ester groups serve as handles for further functionalization. For instance:

  • The formyl group participates in condensation reactions with amines to form Schiff bases, useful in metallodrug synthesis.

  • The ester can be hydrolyzed to a carboxylic acid for coupling with pharmacophores.

Comparative Analysis of Pyrrolopyridine Derivatives

Positional Isomerism

Comparing the 4-carboxylate ( ) and 5-carboxylate ( ) isomers reveals differences in hydrogen bonding capacity and dipole moments. The 4-carboxylate derivative’s ester group is adjacent to the pyridine nitrogen, enhancing its electron-withdrawing effect and altering reactivity in nucleophilic substitutions .

Methyl vs. Formyl Substitutents

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1638771-45-5) , lacking the formyl group, demonstrates reduced electrophilicity, underscoring the formyl group’s role in facilitating covalent interactions with biological targets.

Future Directions and Challenges

Optimization for Drug Likeness

Efforts to improve the compound’s bioavailability could focus on:

  • Replacing the methyl ester with prodrug moieties (e.g., pivaloyloxymethyl).

  • Introducing solubilizing groups (e.g., polyethylene glycol chains).

Synthetic Challenges

  • Regioselectivity: Controlling formylation at position 3 without side reactions.

  • Stability: Preventing decomposition during storage or biological assays.

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